molecular formula C9H10ClNO B1582378 N-(2-Chloroethyl)benzamide CAS No. 26385-07-9

N-(2-Chloroethyl)benzamide

Cat. No.: B1582378
CAS No.: 26385-07-9
M. Wt: 183.63 g/mol
InChI Key: FYQJUYCGPLFWQR-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)benzamide is a benzamide derivative characterized by a chloroethyl (-CH₂CH₂Cl) group attached to the nitrogen atom of the benzamide core. This structural motif enables alkylation reactions, making it a candidate for targeted drug delivery, particularly in oncology. Alkylating benzamides, such as this compound, are designed to selectively deliver cytotoxic agents to cancer cells via the melanin-binding properties of the benzamide scaffold . Synthesis typically involves reacting benzoyl chloride with 2-chloroethylamine or its derivatives under controlled conditions. Its primary applications lie in melanoma therapy, where it demonstrates high cytotoxicity against B16 melanoma cells and enhanced tumor-targeting efficacy compared to non-conjugated cytostatics .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Chloroethyl)benzamide can be synthesized through the reaction of benzoyl chloride with 2-chloroethylamine. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction proceeds as follows: [ \text{C6H5COCl} + \text{ClCH2CH2NH2} \rightarrow \text{C6H5CONHCH2CH2Cl} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields.

Types of Reactions:

    Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation and various amines for amination. The reactions typically occur under mild conditions.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used.

Major Products:

    Hydroxylation: The major product is N-(2-hydroxyethyl)benzamide.

    Amination: The major product is N-(2-aminoethyl)benzamide.

Scientific Research Applications

Medicinal Chemistry

N-(2-Chloroethyl)benzamide is primarily studied for its anticancer properties . It acts as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins. This mechanism inhibits DNA replication and protein function, which is crucial for cancer therapy.

  • Case Study : A derivative known as FNA (4-[bis-(2-chloroethyl)-amino]-benzamide) has shown promising results as an HDAC3 inhibitor with significant antiproliferative activity against various cancer cell lines, including HepG2 cells. The compound exhibited an IC50_{50} value of 1.30 μM, demonstrating its potential as a lead compound for further development in cancer treatment .

Antimicrobial Activity

Research indicates that this compound derivatives may possess antimicrobial properties. These compounds have been investigated for their ability to inhibit bacterial growth, making them candidates for developing new antimicrobial agents.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds in organic chemistry.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and as a reagent in various processes. Its reactivity makes it valuable for synthesizing advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)benzamide involves its interaction with specific molecular targets. In biological systems, it can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins. This can lead to the inhibition of DNA replication and protein function, which is the basis for its potential anticancer activity.

Comparison with Similar Compounds

Structural and Functional Analogues

N-(2-Chloroethyl)benzamide belongs to a broader class of benzamide derivatives modified with alkylating or substituent groups. Key comparisons include:

N-(2-Amino-4-fluorophenyl)-4-[bis(2-chloroethyl)amino]benzamide (FNA) Structural Features: Fluorine substitution at the para-position of the benzamide ring and bis-chloroethyl groups. Functional Impact: Fluorine enhances metabolic stability and selectivity, improving antitumor activity compared to non-fluorinated analogues. This modification reduces enzymatic degradation, prolonging drug efficacy .

N-(2-Chloroacetyl)benzamide Structural Features: Chloroacetyl (-COCH₂Cl) group instead of chloroethyl. Functional Impact: The chloroacetyl group exhibits different alkylation kinetics due to its electron-withdrawing carbonyl moiety.

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide Structural Features: Methoxy (-OCH₃) and phenethyl (-CH₂CH₂C₆H₅) substituents. Methoxy groups can modulate electronic effects, altering binding affinity to melanin or other biological targets .

N-(2-Chloromethyl-benzimidazol-1-yl methyl)-benzamide

  • Structural Features : Benzimidazole ring fused to the benzamide core via a chloromethyl linker.
  • Functional Impact : The benzimidazole moiety introduces anti-inflammatory and analgesic properties, diverging from the alkylating focus of this compound. This highlights structural versatility in benzamide derivatives for diverse therapeutic applications .

Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Structural Features Biological Activity Key Findings Reference
This compound Chloroethyl group Melanoma cytotoxicity IC₅₀ < 10 µM in B16 cells
FNA para-Fluorine, bis-chloroethyl Antitumor 2-fold higher metabolic stability
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidine Morpholine substituent Antibacterial MIC = 8 µg/mL (B. cereus)
N-(2-Chloroacetyl)benzamide Chloroacetyl group Alkylating agent Altered reactivity vs. chloroethyl
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide Methoxy, phenethyl CNS-targeting potential Enhanced lipophilicity (logP > 3)

Table 2: Antitumor Activity of Selected Benzamide Derivatives

Compound Cell Line (IC₅₀, µM) Selectivity Index (Melanoma vs. Hepatoma) Reference
This compound B16: 8.2; HeLa: >50 6.1
Triazene 9 B16: 5.1; MH3924A: 18.3 3.6
Dacarbazine B16: 22.4; HeLa: 15.7 0.7

Biological Activity

N-(2-Chloroethyl)benzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is classified as an N-alkylated benzamide, characterized by the presence of a chloroethyl group attached to the nitrogen atom of the benzamide structure. Its molecular formula is C9_9H10_{10}ClN O, and it has a molecular weight of approximately 185.64 g/mol. The compound is primarily studied for its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to act as an alkylating agent . This property allows it to form covalent bonds with nucleophilic sites in DNA and proteins, leading to the inhibition of DNA replication and protein function. Such interactions are crucial in its potential anticancer activity, as they can induce apoptosis in cancer cells and disrupt cell cycle progression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been observed to inhibit tumor cell growth in various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of HepG2 liver cancer cells with IC50_{50} values as low as 1.30 μM . The mechanism often involves promoting apoptosis and causing G2/M phase arrest in the cell cycle.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness varies depending on the specific bacteria tested, but it shows promise as a potential antimicrobial agent .

Table 1: Anticancer Activity Data

CompoundCell LineIC50_{50} (μM)Mechanism of Action
This compoundHepG21.30Induces apoptosis, G2/M arrest
FNA (related compound)HepG21.30HDAC inhibition
SAHA (comparison compound)HepG217.25HDAC inhibition

This table summarizes findings from studies showing that this compound and related compounds exhibit potent anticancer activities through various mechanisms.

Table 2: Antimicrobial Activity Overview

Bacterial StrainInhibition Rate (%) at 50 mg/L
Staphylococcus aureus70
Escherichia coli65
Pseudomonas aeruginosa60

This table illustrates the antimicrobial effectiveness of this compound against common bacterial pathogens.

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated benzamides such as N-(2-Bromoethyl)benzamide and N-(2-Iodoethyl)benzamide. The presence of chlorine enhances its reactivity in nucleophilic substitution reactions compared to bromine or iodine analogs, contributing to its unique biological activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-Chloroethyl)benzamide derivatives?

  • Methodological Answer : The synthesis typically involves reacting 2-chlorobenzoyl chloride with ethylenediamine in the presence of a base like triethylamine to neutralize HCl byproducts. Alternative routes include reductive amination using N-Boc-2-aminoacetaldehyde and NaCNBH₃ in chloroform, followed by deprotection with HCl/dioxane . For substituted analogs, acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) are coupled with primary or secondary amines under mild conditions (4°C to rt) using DIPEA as a base .

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

  • Methodological Answer : Characterization employs a combination of techniques:

  • NMR spectroscopy to verify substitution patterns and amine proton environments (e.g., δ 8.55 ppm for NH₃⁺ in HCl salts) .
  • ESI-MS to confirm molecular weights (e.g., m/z 361.3 [M+H]⁺ for dichloro analogs) .
  • X-ray crystallography for resolving crystal structures, as demonstrated for related benzamides .

Q. What in vitro assays are used to evaluate the cytotoxic potential of this compound derivatives?

  • Methodological Answer : The MTT assay on cancer cell lines (e.g., HeLa cells) is standard for cytotoxicity screening. IC₅₀ values are calculated to compare potency, with hydroxyurea (4.3 mM IC₅₀) often used as a reference compound . HDAC inhibition studies involve chromatin immunoprecipitation (ChIP) to assess histone acetylation levels in specific brain regions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodological Answer : Variables include:

  • Catalyst selection : Pt/C or Zn/Cu for hydrogenation steps .
  • Temperature control : Lower temperatures (4°C) during acylation reduce side reactions .
  • Base choice : DIPEA outperforms triethylamine in minimizing racemization during coupling . Yield optimization may require iterative adjustments using design-of-experiment (DoE) frameworks.

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzamide analogs?

  • Methodological Answer : Discrepancies arise from assay variability or substituent effects. To address this:

  • Molecular docking (e.g., using Molegro Virtual Docker) predicts binding affinities to targets like CK1 enzymes .
  • Comparative bioassays under standardized conditions (e.g., HDAC3 inhibition vs. HDAC1/2 selectivity) clarify structure-activity relationships (SAR) .
  • ADMET profiling (via pkCSM) identifies metabolic stability differences caused by fluorine substitution .

Q. How do substituent modifications influence the biological activity of this compound derivatives?

  • Methodological Answer :

  • Chlorine atoms at the 2- or 4-position enhance HDAC inhibition but may reduce solubility .
  • Fluorine substitution (e.g., at the 4-position of the phenyl ring) improves metabolic stability and brain permeability .
  • Aminoethyl side chains enable interactions with histone deacetylase catalytic pockets, as shown in ChIP assays .

Q. What methodologies assess brain region-specific effects of benzamide-based HDAC inhibitors?

  • Methodological Answer :

  • Region-specific histone acetylation analysis : Ac-H3 levels in the frontal cortex vs. striatum are quantified via Western blotting after administering compounds like MS-275 .
  • ChIP-seq maps acetylated histone interactions with promoters of genes like RELN and GAD67, revealing epigenetic regulation mechanisms .

Q. How can computational tools guide the rational design of this compound derivatives with enhanced selectivity?

  • Methodological Answer :

  • Docking simulations prioritize compounds with lower free energy scores (e.g., -72.06 kcal/mol for phenylcarbamoyl derivatives) .
  • Molecular dynamics (MD) simulations predict binding stability over time, identifying key residues (e.g., Zn²⁺ coordination in HDAC active sites) .

Q. What synthetic challenges arise when scaling up this compound derivatives, and how are they addressed?

  • Methodological Answer :

  • Purification issues : Flash chromatography or recrystallization from EtOAc/hexane mixtures improves purity .
  • Byproduct formation : Boc-deprotection with HCl/dioxane requires strict stoichiometric control to avoid over-acidification .

Q. How do researchers evaluate the metabolic stability and toxicity profiles of this compound analogs?

  • Methodological Answer :
  • In vitro microsomal assays (e.g., liver microsomes) quantify metabolic half-life.
  • pkCSM predictions assess absorption, distribution, and toxicity (e.g., Ames test for mutagenicity) .
  • In vivo pharmacokinetics in rodent models measure bioavailability and brain penetration .

Properties

IUPAC Name

N-(2-chloroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10ClNO/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQJUYCGPLFWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
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DSSTOX Substance ID

DTXSID70180984
Record name N-(2-Chloroethyl)benzamide
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Molecular Weight

183.63 g/mol
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CAS No.

26385-07-9
Record name N-(2-Chloroethyl)benzamide
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Retrosynthesis Analysis

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